molecular formula C6H8O2 B15230803 2-Oxabicyclo[3.1.0]hexane-6-carbaldehyde

2-Oxabicyclo[3.1.0]hexane-6-carbaldehyde

Cat. No.: B15230803
M. Wt: 112.13 g/mol
InChI Key: CMXMLOJMMZGSHS-UHFFFAOYSA-N
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Description

2-Oxabicyclo[3.1.0]hexane-6-carbaldehyde is a bicyclic organic compound characterized by a fused cyclopropane-oxane ring system and a reactive aldehyde functional group. With the molecular formula C 6 H 8 O 2 and a molecular weight of 112.13 g/mol, this compound serves as a valuable synthetic intermediate and building block in organic synthesis and medicinal chemistry . The rigid, three-dimensional bicyclic scaffold of this compound is exploited in drug design for conformational restriction, which can be used to improve the potency and selectivity of bioactive molecules . The aldehyde group at position 6 is a key reactive handle, enabling a variety of condensation and nucleophilic addition reactions, such as Wittig reactions or reductive amination, to create more complex molecular architectures . While specific bioactivity data for this compound is limited, research on closely related oxabicyclo compounds demonstrates significant insecticidal activity. One study on 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one showed 90-100% mortality against several economically important insect pests, indicating the potential of this structural class in agrochemical research . The mechanism is thought to involve disruption of the insect nervous system, similar to pyrethroid insecticides . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-oxabicyclo[3.1.0]hexane-6-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-3-5-4-1-2-8-6(4)5/h3-6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXMLOJMMZGSHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1C2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxabicyclo[3.1.0]hexane-6-carbaldehyde can be achieved through several methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, resulting in good yields for a broad range of cyclopropene and cyclopropylaniline derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and catalysis can be applied to scale up the production of this compound. The use of efficient catalysts and optimized reaction conditions is crucial for achieving high yields and purity in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

2-Oxabicyclo[3.1.0]hexane-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can react with the oxirane ring under mild conditions.

Major Products Formed

    Oxidation: 2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid.

    Reduction: 2-Oxabicyclo[3.1.0]hexane-6-methanol.

    Substitution: Various substituted oxabicyclohexanes depending on the nucleophile used.

Scientific Research Applications

2-Oxabicyclo[3.1.0]hexane-6-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxabicyclo[3.1.0]hexane-6-carbaldehyde involves its reactivity due to the presence of the oxirane ring and the aldehyde group. The oxirane ring is highly strained and can undergo ring-opening reactions with nucleophiles, while the aldehyde group can participate in various redox reactions. These functional groups allow the compound to interact with different molecular targets and pathways, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Structural and Geometric Comparisons

a. 2-Oxabicyclo[2.2.2]octane Derivatives

  • Structure : Larger bicyclo[2.2.2]octane framework with oxygen substitution.
  • Geometric Parameters :
    • Distance between substituents (d): 5.56–5.58 Å (vs. 5.90–5.93 Å in para-phenyl rings) .
    • Collinearity angles (φ₁, φ₂): 176–177° (similar to para-phenyl rings) .
  • Acidity: The presence of β-oxygen in 2-oxabicyclo[2.2.2]octanes restores acidity comparable to aromatic carboxylic acids (pKa ~4.4), unlike non-oxygenated bicyclo[2.2.2]octanes (pKa ~5.6) .

b. 2-Oxabicyclo[2.1.1]hexanes

  • Structure : Smaller bicyclo[2.1.1]hexane scaffold designed as bioisosteres for ortho-substituted phenyl rings .
  • Geometric Parameters :
    • Substituent distance (d): 3.6 Å (vs. 3.0–3.1 Å in ortho-phenyl rings) .
    • Collinearity angles (φ₁, φ₂): Nearly identical to ortho-phenyl rings .
  • Metabolic Stability : Replacement of phenyl with 2-oxabicyclo[2.1.1]hexane in agrochemicals (e.g., boscalid) improved metabolic stability (CIₙₜ : 26 → 3 mg·min⁻¹·μL⁻¹) .

c. 3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde

  • Structure : Oxygen atom at the 3-position instead of 2-position.

Q & A

Q. How does the compound’s stability under acidic/basic conditions impact storage and reactivity?

  • The aldehyde group is prone to oxidation; stabilize via refrigeration under nitrogen .
  • The oxirane ring may undergo ring-opening in strong acids (e.g., HCl), requiring neutral pH during purification .

Comparative Studies

Q. How do electronic effects of substituents (e.g., carbaldehyde vs. carboxylate) alter the compound’s properties?

  • Electron-withdrawing groups (e.g., -CHO) increase electrophilicity at the bridgehead, enhancing reactivity in nucleophilic additions but reducing stability .
  • Steric effects : Bulkier esters (e.g., ethyl vs. methyl) hinder crystallization but improve solubility in non-polar solvents .

Q. What distinguishes this compound from other bicyclic aldehydes in medicinal chemistry?

  • Its dual ring strain (cyclopropane + oxirane) enhances binding to enzymes with rigid active sites (e.g., RNA-dependent RNA polymerases) .
  • The aldehyde’s position allows direct conjugation to biomolecules without requiring linker groups .

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